molecular formula C15H19NO4 B1375403 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid CAS No. 1195256-01-9

1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid

Cat. No.: B1375403
CAS No.: 1195256-01-9
M. Wt: 277.31 g/mol
InChI Key: JLWCNEUUHMLQAZ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid is an organic compound with the molecular formula C15H19NO4 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen The compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the protection of the nitrogen atom in azepane with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a carboxylic acid group at the fourth position. The synthesis typically involves the following steps:

    Protection of Azepane: Azepane is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form 1-(benzyloxycarbonyl)azepane.

    Carboxylation: The protected azepane is then subjected to carboxylation using a suitable reagent such as carbon dioxide or a carboxylating agent like di-tert-butyl dicarbonate (Boc2O) to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions to yield azepane-4-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group or the carboxylic acid group.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxylic acids to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Hydrolysis: Azepane-4-carboxylic acid.

    Reduction: 4-Hydroxyazepane.

    Substitution: Substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxycarbonyl group can enhance the compound’s binding affinity and specificity for the target enzyme. In receptor-ligand interactions, the compound may mimic the natural ligand and modulate receptor activity by binding to the receptor’s active site.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid can be compared with other similar compounds, such as:

    Azepane-4-carboxylic acid: Lacks the benzyloxycarbonyl group, resulting in different chemical properties and reactivity.

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring, leading to differences in ring strain and reactivity.

    1-[(Benzyloxy)carbonyl]hexane-4-carboxylic acid: Has a linear hexane chain instead of a cyclic azepane ring, affecting its conformational flexibility and reactivity.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-phenylmethoxycarbonylazepane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)13-7-4-9-16(10-8-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWCNEUUHMLQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-benzyl 4-ethyl azepane-1,4-dicarboxylate (500 mg, 1.64 mmol) in THF (3 ml) was added LiOH (96 mmol, 2.30 mmol) dissolved in water (3 ml). After 16 hours the mixture was concentrated, diluted with dichloromethane (30 ml), washed with 1M aq. HCl (15 ml), water (15 ml), dried (MgSO4), filtered and concentrated giving the title product as colourless oil (372 mg, 82%) that was used without and further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
96 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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